molecular formula C22H18N2OS B4671065 N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide

N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide

Cat. No. B4671065
M. Wt: 358.5 g/mol
InChI Key: SWECUGLNYVJEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBA is a white crystalline powder that is soluble in organic solvents, and it is known for its unique chemical properties that make it a versatile compound. In

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide varies depending on its application. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral and antimicrobial applications, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide has been shown to disrupt the replication of viruses and bacteria by binding to specific enzymes or proteins. In materials science, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide acts as a linker between metal ions, forming a stable and porous structure.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide has been shown to have minimal toxicity in vitro and in vivo studies. However, its effects on biochemical and physiological systems are still being studied. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide has been shown to have anti-inflammatory effects and to modulate the immune system. In environmental science, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide has been shown to have a low environmental impact.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide in lab experiments is its versatility and ease of synthesis. N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide can be easily modified to suit different applications, making it a valuable tool for researchers. However, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide's low solubility in water can make it challenging to work with in certain applications, and its limited stability can be a concern in long-term experiments.

Future Directions

There are several future directions for research on N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide's potential as a cancer treatment is still being explored, and its effects on other diseases, such as Alzheimer's and Parkinson's, are being investigated. In materials science, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide's potential as a catalyst for various reactions is being studied, and its use in energy storage and conversion is being explored. In environmental science, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide's potential as a biosensor for detecting pollutants in water and air is being investigated.
Conclusion:
N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide is a versatile and promising compound that has potential applications in various fields. Its ease of synthesis and unique chemical properties make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological systems. With continued research, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide has the potential to make significant contributions to the fields of medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide has been shown to exhibit anticancer, antiviral, and antimicrobial properties. In materials science, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In environmental science, N-1,3-benzothiazol-2-yl-2,2-diphenylpropanamide has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,2-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-22(16-10-4-2-5-11-16,17-12-6-3-7-13-17)20(25)24-21-23-18-14-8-9-15-19(18)26-21/h2-15H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWECUGLNYVJEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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